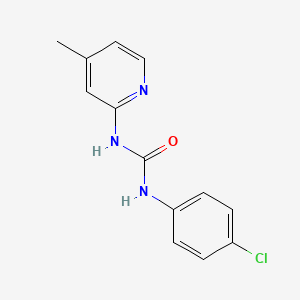
N-(4-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, also known as CMU, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to a class of compounds called ureas, which have been found to have diverse biological activities.
Wirkmechanismus
The exact mechanism of action of N-(4-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea is not fully understood. However, it is believed to act as a positive allosteric modulator of GABA-A receptors, which are involved in the regulation of neuronal excitability. N-(4-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea has been found to have several biochemical and physiological effects. It has been shown to increase the activity of GABA-A receptors, which leads to a decrease in neuronal excitability. N-(4-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea has also been found to inhibit the activity of voltage-gated sodium channels, which leads to a decrease in the generation and propagation of action potentials in neurons. In addition, N-(4-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea is that it can be synthesized relatively easily and on a large scale. This makes it a useful compound for lab experiments that require large quantities of the compound. However, one limitation of N-(4-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and cancer. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective drugs based on N-(4-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea. Finally, the synthesis of analogs of N-(4-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea may lead to the development of compounds with improved pharmacological properties.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea involves the reaction of 4-chloroaniline with 4-methyl-2-pyridinecarboxylic acid to form the intermediate, N-(4-chlorophenyl)-4-methyl-2-pyridinecarboxamide. This intermediate is then treated with phosgene and a base to form N-(4-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea. The synthesis of N-(4-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea is relatively simple and can be performed on a large scale.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea has been extensively studied for its potential therapeutic applications. It has been found to have anticonvulsant, analgesic, anxiolytic, and antidepressant effects in animal models. N-(4-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, N-(4-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to have antitumor activity in cancer cells.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-9-6-7-15-12(8-9)17-13(18)16-11-4-2-10(14)3-5-11/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJORTIGRXLLSST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35466-46-7 |
Source


|
| Record name | 1-(4-CHLORO-PHENYL)-3-(4-METHYL-PYRIDIN-2-YL)-UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5790365.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5790380.png)

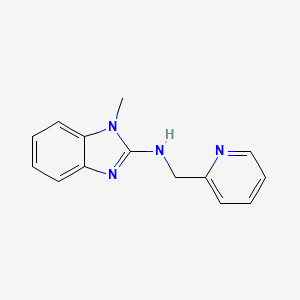
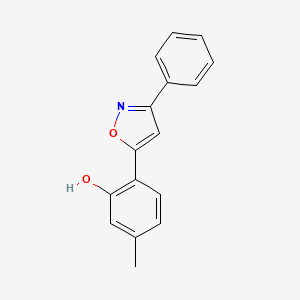
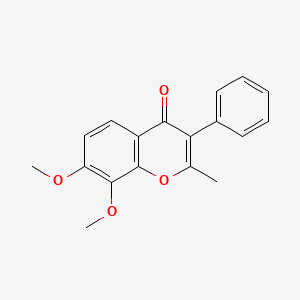

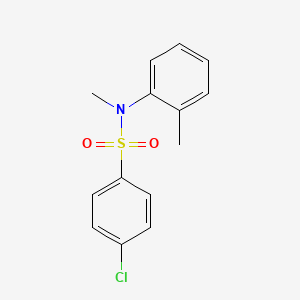
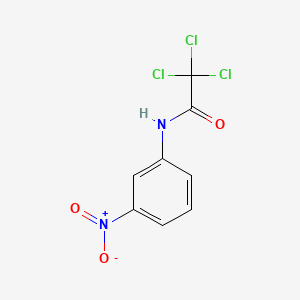
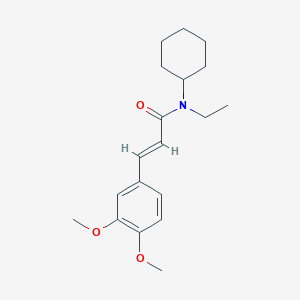
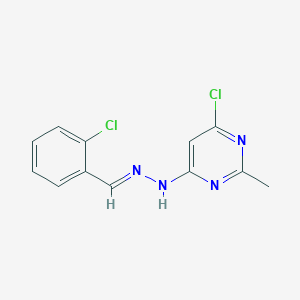
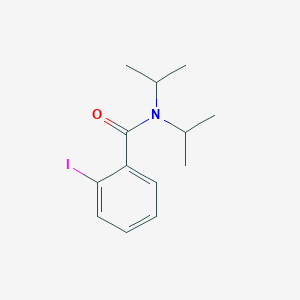

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5790465.png)